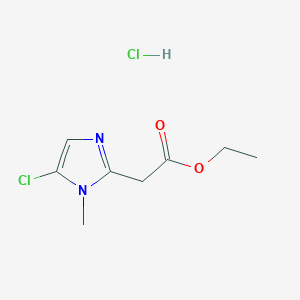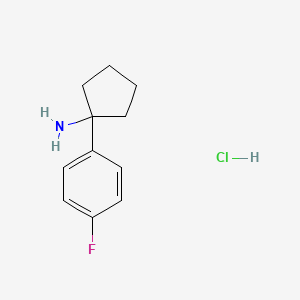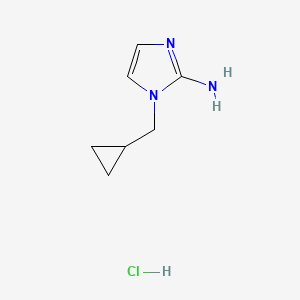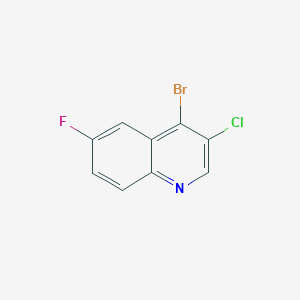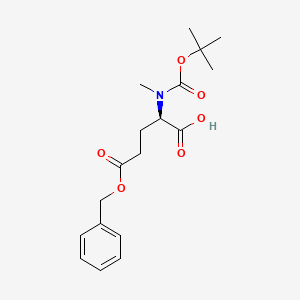
Boc-N-Me-D-Glu(OBzl)-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Boc-N-Me-D-Glu(OBzl)-OH is a chemical compound used primarily in biochemical research. It is known for its role in the synthesis of peptides and proteins, where it serves as a protecting group for amino acids. The compound has the molecular formula C18H25NO6 and a molecular weight of 351.4 .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Boc-N-Me-D-Glu(OBzl)-OH typically involves the protection of the amino group of Nalpha-methyl-D-glutamic acid with a tert-butyloxycarbonyl (Boc) group. The gamma-carboxyl group is then esterified with benzyl alcohol. The reaction conditions often include the use of coupling agents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same protection and esterification steps but may utilize more efficient and cost-effective reagents and catalysts to optimize yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
Boc-N-Me-D-Glu(OBzl)-OH undergoes several types of chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield Nalpha-methyl-D-glutamic acid and benzyl alcohol.
Deprotection: The Boc group can be removed using acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amino acid.
Common Reagents and Conditions
Hydrolysis: Common reagents include hydrochloric acid (HCl) or sodium hydroxide (NaOH) for acidic and basic hydrolysis, respectively.
Deprotection: Trifluoroacetic acid (TFA) is commonly used for Boc group removal.
Major Products Formed
Hydrolysis: Nalpha-methyl-D-glutamic acid and benzyl alcohol.
Deprotection: Nalpha-methyl-D-glutamic acid.
Applications De Recherche Scientifique
Boc-N-Me-D-Glu(OBzl)-OH is widely used in scientific research, particularly in the fields of:
Mécanisme D'action
The mechanism of action of Boc-N-Me-D-Glu(OBzl)-OH involves its role as a protecting group. The Boc group protects the amino group of Nalpha-methyl-D-glutamic acid from unwanted reactions during peptide synthesis. The gamma-benzyl ester protects the carboxyl group, allowing for selective reactions at other functional groups. The protecting groups can be removed under specific conditions, revealing the free amino acid for further reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Boc-L-glutamic acid gamma-benzyl ester: Similar in structure but uses L-glutamic acid instead of Nalpha-methyl-D-glutamic acid.
Boc-D-glutamic acid gamma-benzyl ester: Uses D-glutamic acid without the Nalpha-methyl group.
Fmoc-Nalpha-methyl-D-glutamic acid gamma-benzyl ester: Uses a different protecting group (Fmoc) instead of Boc.
Uniqueness
Boc-N-Me-D-Glu(OBzl)-OH is unique due to the presence of the Nalpha-methyl group, which provides steric hindrance and can influence the reactivity and selectivity of the compound in peptide synthesis. This makes it particularly useful in the synthesis of peptides with specific structural requirements .
Propriétés
IUPAC Name |
(2R)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-5-oxo-5-phenylmethoxypentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO6/c1-18(2,3)25-17(23)19(4)14(16(21)22)10-11-15(20)24-12-13-8-6-5-7-9-13/h5-9,14H,10-12H2,1-4H3,(H,21,22)/t14-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEJPFSNBCOTZHN-CQSZACIVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C(CCC(=O)OCC1=CC=CC=C1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N(C)[C@H](CCC(=O)OCC1=CC=CC=C1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

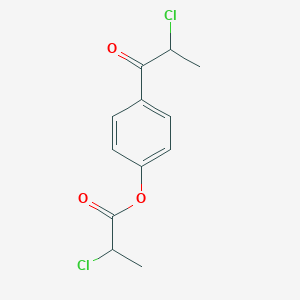
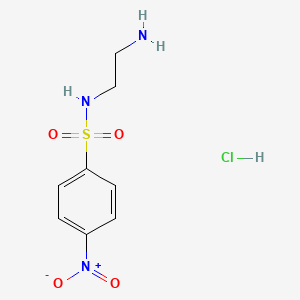
amine hydrochloride](/img/structure/B1372065.png)
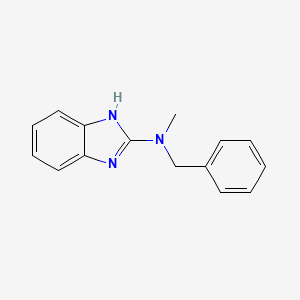

![[6-(2-methoxyethoxy)-2H-1,3-benzodioxol-5-yl]methanol](/img/structure/B1372068.png)

![Ethyl 2-cyano-3-{[4-(difluoromethoxy)phenyl]amino}prop-2-enoate](/img/structure/B1372073.png)
![2-[3-(Cyclooctylsulfamoyl)phenyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B1372076.png)
